1,3,5-Trivinylbenzol
Overview
Description
1,3,5-Trivinylbenzol, also known as 1,3,5-trivinylbenzene, is an organic compound with the molecular formula C12H12. It consists of a benzene ring substituted with three vinyl groups at the 1, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trivinylbenzol can be synthesized through the reaction of 1,3,5-triacetylbenzene with ethanol or secondary alkanols or cycloalkanols of up to eight carbon atoms. The reaction is typically carried out at temperatures ranging from 220°C to 350°C in the presence of alumina as a catalyst . The reaction can be conducted at atmospheric pressure or slightly above, with better results obtained at atmospheric pressure .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product. The choice of alcohol and reaction conditions can be adjusted to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trivinylbenzol undergoes various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 1,3,5-tricarboxybenzene.
Reduction: Formation of 1,3,5-triethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,3,5-Trivinylbenzol has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Explored for its potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as high-performance resins and coatings
Mechanism of Action
The mechanism of action of 1,3,5-trivinylbenzol involves its interaction with various molecular targets and pathways. The vinyl groups can participate in polymerization reactions, leading to the formation of cross-linked networks. Additionally, the benzene ring can undergo various chemical modifications, allowing for the synthesis of a wide range of derivatives with specific properties .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenylbenzene: A compound with three phenyl groups attached to the benzene ring.
1,3,5-Tribromobenzene: A compound with three bromine atoms attached to the benzene ring.
1,3,5-Trichlorobenzene: A compound with three chlorine atoms attached to the benzene ring .
Uniqueness
1,3,5-Trivinylbenzol is unique due to the presence of vinyl groups, which impart distinct reactivity and potential for polymerization. This makes it a valuable building block for the synthesis of advanced materials and specialized compounds .
Properties
IUPAC Name |
1,3,5-tris(ethenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-9H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENRPHLJLKTED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)C=C)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436851 | |
Record name | 1,3,5-trivinylbenzol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3048-52-0 | |
Record name | 1,3,5-Triethenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-trivinylbenzol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-TRIETHENYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ64QE66P2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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